Junipediol A

Description

Properties

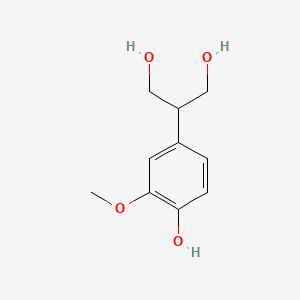

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,11-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDMTMWJXFPCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Pathway of Junipediol A: A Putative Biosynthetic Route in Juniperus Species

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Junipediol A, a phenylpropanoid found in Juniperus phoenicea, presents a molecule of interest for its potential pharmacological activities.[1][2] Despite its discovery, the biosynthetic pathway responsible for its creation within Juniperus species remains unelucidated. This guide proposes a putative biosynthetic pathway for this compound, drawing upon established principles of phenylpropanoid metabolism in plants. By outlining a hypothetical sequence of enzymatic reactions and precursor molecules, this document aims to provide a foundational roadmap for researchers seeking to unravel the precise genetic and biochemical mechanisms of this compound synthesis. This exploration is critical for enabling metabolic engineering approaches to enhance its production and for facilitating the development of novel therapeutic agents.

Introduction to this compound and the Genus Juniperus

The genus Juniperus, belonging to the cypress family Cupressaceae, encompasses a diverse group of aromatic evergreen trees and shrubs.[3][4] These plants are distributed across the Northern Hemisphere and are known to produce a rich array of secondary metabolites, including terpenoids and phenylpropanoids.[5] this compound is one such phenylpropanoid that has been isolated from the aerial parts of Juniperus phoenicea.[1][2] While its biological activities are still under investigation, related phenylpropanoids have demonstrated a wide range of pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. The elucidation of its biosynthetic pathway is a crucial first step towards harnessing its full therapeutic potential.

A Putative Biosynthetic Pathway for this compound

In the absence of direct experimental evidence, a putative pathway for the biosynthesis of this compound can be postulated based on its chemical structure and well-characterized analogous pathways in plants. Phenylpropanoids are derived from the shikimate pathway, with L-phenylalanine serving as the primary precursor. The proposed pathway involves a series of enzymatic modifications, including hydroxylation, methylation, and side-chain reduction.

Core Phenylpropanoid Pathway

The biosynthesis is proposed to initiate from L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. These initial steps are fundamental to phenylpropanoid biosynthesis in higher plants.

Formation of the C6-C3 Phenylpropanoid Skeleton

The central C6-C3 skeleton of this compound likely originates from a monolignol precursor. The key steps are hypothesized as follows:

-

Hydroxylation and Methylation: p-Coumaroyl-CoA undergoes a series of hydroxylation and O-methylation reactions to form feruloyl-CoA and subsequently sinapoyl-CoA. These reactions are catalyzed by well-known enzymes such as hydroxylases and O-methyltransferases.

-

Reduction to Monolignols: The CoA-thioesters are then reduced to their corresponding alcohols (monolignols), namely p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, by the action of cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD).

Dimerization and Final Modifications

The final steps towards this compound are proposed to involve the coupling of two phenylpropanoid units and subsequent modifications.

-

Oxidative Coupling: Two coniferyl alcohol molecules are hypothesized to undergo oxidative coupling, a reaction mediated by laccases or peroxidases, to form a racemic mixture of pinoresinol.

-

Stereospecific Reduction: Pinoresinol is then stereospecifically reduced by pinoresinol-lariciresinol reductases (PLRs) to produce secoisolariciresinol.

-

Final Hydroxylation: A final hydroxylation step on the secoisolariciresinol backbone would yield this compound. The specific cytochrome P450 monooxygenase responsible for this step remains to be identified.

The proposed pathway is a logical sequence of reactions based on established biochemical transformations in plant secondary metabolism. However, it is crucial to emphasize that this pathway is hypothetical and requires experimental validation.

Proposed Experimental Workflow for Pathway Elucidation

To validate the putative biosynthetic pathway of this compound, a multi-faceted experimental approach is recommended. This workflow combines transcriptomics, proteomics, and metabolomics to identify the specific genes, enzymes, and intermediates involved.

Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.

Putative Biosynthesis Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound from L-phenylalanine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 86548-91-6 [chemicalbook.com]

- 3. Juniper - Wikipedia [en.wikipedia.org]

- 4. Juniper | Description, Facts, & Major Species | Britannica [britannica.com]

- 5. Volatiles of All Native Juniperus Species Growing in Greece—Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Junipediol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Junipediol A is a phenylpropanoid naturally occurring in the aerial parts of Juniperus phoenicea.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited publicly available information, this document also highlights areas where further research is required to fully characterize this compound. While specific biological activities and detailed experimental protocols for this compound are not extensively documented in current literature, this guide furnishes general methodologies and pathways relevant to its class of compounds.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized below. It is important to note that much of the available data is computed rather than experimentally determined.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | PubChem |

| Molecular Formula | C₁₀H₁₄O₄ | PubChem |

| Molecular Weight | 198.22 g/mol | PubChem |

| Canonical SMILES | COC1=C(C=CC(=C1)C(CO)CO)O | PubChem |

| InChI Key | UIDMTMWJXFPCFC-UHFFFAOYSA-N | PubChem |

Physical Properties (Computed)

| Property | Value | Source |

| XLogP3 | -0.4 | PubChem |

| Topological Polar Surface Area | 69.9 Ų | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 198.08920892 g/mol | PubChem |

| Monoisotopic Mass | 198.08920892 g/mol | PubChem |

Spectroscopic Data

¹³C NMR Spectrum

A ¹³C NMR spectrum for this compound has been reported. The data can be accessed through the PubChem database (CID 86072622).

Note: For a complete structural elucidation, ¹H NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data are essential. Further research is needed to acquire and publish this information.

Experimental Protocols

Specific experimental protocols for the isolation and purification of this compound are not detailed in the available literature. However, a general workflow for the isolation of natural products from plant sources can be described.

General Workflow for Natural Product Isolation

The following diagram illustrates a typical workflow for the isolation of a natural product like this compound from a plant source.

Caption: A generalized workflow for the isolation and identification of natural products.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. As this compound is a phenylpropanoid, it is biosynthesized through the well-established phenylpropanoid pathway.

Phenylpropanoid Biosynthesis Pathway

The diagram below outlines the general biosynthetic pathway leading to the formation of various phenylpropanoids, the class of compounds to which this compound belongs.

Caption: A simplified diagram of the phenylpropanoid biosynthesis pathway.

Conclusion and Future Directions

This compound is a structurally defined natural product with potential for further scientific investigation. The current body of knowledge is limited to its basic chemical properties and its natural source. To unlock the potential of this molecule for researchers, scientists, and drug development professionals, future research should focus on:

-

Complete Spectroscopic Characterization: Acquiring and publishing detailed ¹H NMR, IR, and mass spectrometry data.

-

Experimental Determination of Physical Properties: Measuring properties such as melting point, boiling point, and solubility.

-

Biological Screening: Investigating the bioactivity of this compound in various assays to determine its potential therapeutic effects (e.g., anti-inflammatory, antioxidant, anticancer).[2][3][4]

-

Mechanism of Action Studies: If biological activity is identified, elucidating the underlying signaling pathways and molecular targets.

References

Unveiling the Spectroscopic Signature of Junipediol A: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data and experimental protocols for Junipediol A, a phenylpropanoid isolated from Juniperus phoenicea. All quantitative data is presented in structured tables for clarity and comparative analysis, accompanied by detailed methodologies for the key spectroscopic experiments.

Core Spectroscopic Data

The structural elucidation of this compound, chemically identified as 2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol, relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.85 | d | 8.0 | H-5' |

| 6.70 | d | 2.0 | H-2' |

| 6.68 | dd | 8.0, 2.0 | H-6' |

| 5.60 | s | - | Ar-OH |

| 3.88 | s | - | -OCH₃ |

| 3.85 | m | - | H-1a, H-1b, H-3a, H-3b |

| 2.85 | m | - | H-2 |

| 2.50 | br s | - | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | C-4' |

| 144.0 | C-3' |

| 133.0 | C-1' |

| 122.0 | C-6' |

| 114.3 | C-5' |

| 110.0 | C-2' |

| 64.0 | C-1, C-3 |

| 55.9 | -OCH₃ |

| 48.0 | C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H (hydroxyl) stretching |

| 1605, 1515 | Aromatic C=C stretching |

| 1270 | C-O (ether) stretching |

| 1035 | C-O (alcohol) stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| 198 | [M]⁺ |

| 180 | [M - H₂O]⁺ |

| 167 | [M - CH₂OH]⁺ |

| 151 | |

| 137 |

Experimental Protocols

The acquisition of the spectroscopic data for this compound follows established methodologies for the analysis of natural products.

Isolation of this compound

This compound was first isolated from the acetone and methanolic extracts of the aerial parts of Juniperus phoenicea. The extraction process involves the maceration of the plant material in the respective solvents, followed by filtration and concentration under reduced pressure. The crude extracts are then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified this compound was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions were recorded.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound follows a logical progression of spectroscopic analysis.

This comprehensive spectroscopic dataset and the accompanying experimental protocols provide a foundational resource for researchers working with this compound, facilitating its identification, characterization, and further investigation for potential applications in drug discovery and development.

Junipediol A: An Uncharted Territory in Bioactivity

For researchers, scientists, and drug development professionals, the natural product Junipediol A, isolated from the aerial parts of Juniperus phoenicea, remains a molecule of untapped potential. [1] Despite its identification, a thorough investigation into its biological activities is conspicuously absent from publicly available scientific literature. This comprehensive guide aims to address the current knowledge gap, acknowledging the absence of specific data while providing a framework for potential future investigations based on the activities of analogous compounds from the Juniperus genus.

Current State of Knowledge

Searches of extensive scientific databases reveal no specific studies detailing the anticancer, anti-inflammatory, neuroprotective, or antimicrobial properties of this compound. While the compound is commercially available for research purposes, its pharmacological profile is yet to be established.

A Roadmap for Future Research: Investigating Potential Biological Activities

Given the rich pharmacological profile of other constituents from the Juniperus species, a systematic evaluation of this compound's bioactivities is warranted. Below are proposed experimental avenues to elucidate its potential therapeutic value.

Anticancer Activity Screening

Extracts and isolated compounds from various Juniperus species have demonstrated cytotoxic effects against several cancer cell lines.[2][3][4] A logical first step would be to screen this compound for similar properties.

Experimental Workflow: Anticancer Screening

Caption: Proposed workflow for evaluating the anticancer potential of this compound.

A detailed protocol for a preliminary cytotoxicity assay is provided below.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Assessment

Many natural products, including those from the Juniperus genus, possess anti-inflammatory properties. Investigating the effect of this compound on inflammatory pathways is a promising area of research.

Signaling Pathway: NF-κB Mediated Inflammation

Caption: Potential inhibitory points of this compound in the NF-κB signaling pathway.

A standard assay to investigate anti-inflammatory effects is the lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Analysis: Analyze the dose-dependent effect of this compound on NO production.

Neuroprotective Potential Evaluation

Natural products are a rich source of neuroprotective agents. Screening this compound for its ability to protect neuronal cells from various insults could uncover novel therapeutic leads for neurodegenerative diseases.

Experimental Workflow: Neuroprotection Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxic activity of diterpenes and extracts of Juniperus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemical Characterization, Antioxidant and In Vitro Cytotoxic Activity Evaluation of Juniperus oxycedrus Subsp. oxycedrus Needles and Berries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Characterization, Antioxidant and In Vitro Cytotoxic Activity Evaluation of Juniperus oxycedrus Subsp. oxycedrus Needles and Berries - PubMed [pubmed.ncbi.nlm.nih.gov]

Junipediol A: A Technical Whitepaper on a Phenylpropanoid Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Junipediol A is a naturally occurring phenylpropanoid, a class of secondary metabolites found throughout the plant kingdom. First isolated from the aerial parts of Juniperus phoenicea, this compound represents a potential area of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, isolation context, and the broader biological activities associated with its chemical class. Due to a notable lack of specific biological activity data for the isolated compound, this paper also highlights critical knowledge gaps and suggests avenues for future research.

Introduction to this compound and its Role as a Secondary Metabolite

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These molecules often play a crucial role in the plant's interaction with its environment, serving as defense compounds against herbivores, pathogens, and UV radiation. Phenylpropanoids, derived from the shikimic acid pathway, represent a major class of plant secondary metabolites with a wide array of documented biological activities.

This compound, with the systematic name 2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol, is a phenylpropanoid that has been identified in several plant species, including Juniperus phoenicea, Peucedanum japonicum, and Saussurea medusa.[1] Its chemical structure is characterized by a guaiacyl (4-hydroxy-3-methoxyphenyl) unit attached to a propane-1,3-diol backbone.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and potential synthesis.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [2] |

| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | [1] |

| CAS Number | 86548-91-6 | [2] |

| Appearance | Not reported in available literature | |

| Solubility | Not reported in available literature | |

| 13C NMR Spectrum | Available on PubChem | [1] |

Experimental Protocols: Isolation of this compound

General Protocol for Phenylpropanoid Isolation:

-

Plant Material Collection and Preparation:

-

Aerial parts (leaves, stems) of the source plant are collected, washed, and air-dried or freeze-dried.

-

The dried material is ground into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

The powdered plant material is subjected to extraction with a sequence of solvents of increasing polarity. Based on the initial report, a combination of acetone and methanol was used for this compound.

-

Maceration, Soxhlet extraction, or ultrasonication-assisted extraction are common techniques. The mixture is filtered to separate the extract from the solid plant residue.

-

The solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

-

Fractionation of the Crude Extract:

-

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme might involve partitioning between n-hexane, chloroform, ethyl acetate, and water.

-

-

Chromatographic Purification:

-

The fractions are then subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography: Silica gel or Sephadex LH-20 are commonly used stationary phases. Elution is performed with a gradient of solvents of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): This technique is used for the final purification of the compound to a high degree of purity.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

UV Spectroscopy: To identify the presence of chromophores.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

-

References

A Proposed Framework for the Preliminary In Vitro Screening of Junipediol A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vitro screening data for Junipediol A, a natural product isolated from Juniperus phoenicea, is not publicly available.[1] This technical guide, therefore, presents a proposed preliminary in vitro screening strategy for this compound. The selection of assays is based on the known biological activities of extracts and essential oils from its source, Juniperus phoenicea, which have demonstrated antimicrobial, antioxidant, and cytotoxic properties.[2][3][4][5][6]

Proposed In Vitro Screening Assays

Given the documented bioactivities of Juniperus phoenicea extracts, a logical starting point for the in vitro screening of its constituent, this compound, would involve the following assays:

-

Antimicrobial Activity Screening: To determine the potential of this compound to inhibit the growth of pathogenic microbes.

-

Antioxidant Activity Screening: To assess the capacity of this compound to neutralize free radicals.

-

Cytotoxicity Screening: To evaluate the potential of this compound to inhibit the proliferation of cancer cells.

Experimental Protocols and Data Presentation

Antimicrobial Activity Screening: Broth Microdilution Assay

This assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]

Experimental Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations might range from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Controls: Include a positive control (broth with inoculum and a known antibiotic/antifungal), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Test Microorganism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Data | Data |

| Escherichia coli | Data | Data |

| Pseudomonas aeruginosa | Data | Data |

| Candida albicans | Data | Data |

| Aspergillus niger | Data | Data |

Experimental Workflow:

Antimicrobial screening workflow using broth microdilution.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to screen the antioxidant activity of compounds.[10][11]

Experimental Protocol:

-

Preparation of this compound Solutions: Prepare various concentrations of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.

-

Controls: Use a positive control (e.g., Ascorbic acid or Trolox) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation:

| Compound | IC50 (µg/mL) |

| This compound | Data |

| Ascorbic Acid (Positive Control) | Data |

Experimental Workflow:

DPPH radical scavenging assay workflow.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[9]

Experimental Protocol:

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 - breast cancer, HepG2 - liver cancer) in a suitable medium in a 96-well plate and allow the cells to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specific duration (e.g., 24, 48, or 72 hours).

-

Controls: Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation:

| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) |

| MCF-7 (Breast Cancer) | Data | Data |

| HepG2 (Liver Cancer) | Data | Data |

| A549 (Lung Cancer) | Data | Data |

Experimental Workflow:

MTT cytotoxicity assay workflow.

Potential Mechanism of Action: A Hypothetical Pathway

While the specific signaling pathways affected by this compound are unknown, a compound with antioxidant activity might exert its effects through the modulation of cellular redox-sensitive pathways. One such key pathway is the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.

Hypothetical Antioxidant Signaling:

Hypothetical Nrf2-mediated antioxidant response to this compound.

This guide provides a foundational framework for the initial in vitro evaluation of this compound. Positive results from these preliminary screens would warrant further investigation into the specific mechanisms of action and more complex in vitro and in vivo models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ecronicon.net [ecronicon.net]

- 3. Antimicrobial and Antioxidant activities of Algerian Juniperus phoenicea and Salvia officinalis Essential Oils [scielo.org.mx]

- 4. Chemical composition and antimicrobial and antioxidant activities of essential oils and various extracts of Juniperus phoenicea L. (Cupressacees) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Screening of Some Newly Synthesized Triazoles - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 8. Screening the Physical Properties, Chemical Profile and Antimicrobial Activity of Five Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant Activity and Phytochemical Characterization of Senecio clivicolus Wedd - PMC [pmc.ncbi.nlm.nih.gov]

Junipediol A (CAS No. 86548-91-6): A Technical Overview of Its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol A, with the Chemical Abstracts Service (CAS) number 86548-91-6, is a phenylpropanoid compound. It is a natural product that has been isolated from various plant sources, including the aerial parts of Juniperus phoenicea and Cephalotaxus hainanensis. Structurally, it is identified as 2-(3-methoxy-4-hydroxyphenyl)-propane-1,3-diol. The primary biological activity associated with this compound is its antioxidant potential, which has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This document provides a technical guide summarizing the available research on this compound, with a focus on its antioxidant properties.

Quantitative Data

| Plant Source | Extract Type | Assay | IC50 Value (µg/mL) |

| Juniperus phoenicea | Methanolic Extract | DPPH | 11.1 |

| Juniperus phoenicea | Aqueous Extract | DPPH | 30.74 ± 0.11 |

Note: These values represent the antioxidant activity of the entire plant extract and not of purified this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the antioxidant testing of this compound is not available, a general methodology for the DPPH radical scavenging assay is well-established. The following is a representative protocol that would be used to determine the antioxidant activity of a compound like this compound.

DPPH Radical Scavenging Assay Protocol

Objective: To determine the free radical scavenging activity of a test compound by measuring the reduction of the DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or other suitable solvent)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Compound and Standard Solutions:

-

A stock solution of the test compound (this compound) is prepared in methanol.

-

A series of dilutions are made from the stock solution to obtain a range of concentrations for testing.

-

A stock solution of a standard antioxidant (e.g., ascorbic acid) is prepared and serially diluted in the same manner as the test compound.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add a specific volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume (e.g., 100 µL) of the different concentrations of the test compound, standard, or blank (methanol) to the wells.

-

The plate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: After incubation, the absorbance of each well is measured at approximately 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution with the blank (solvent only).

-

A_sample is the absorbance of the DPPH solution with the test compound or standard.

-

-

Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

Signaling Pathways and Logical Relationships

There is currently no available research in the public domain that describes the modulation of any specific signaling pathways by this compound. The antioxidant activity of phenylpropanoids like this compound is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. This is a direct chemical interaction rather than a complex signaling cascade.

The logical workflow for evaluating the antioxidant potential of a compound like this compound is outlined below.

The Bioactivity of Phenylpropanoids: A Technical Review for Drug Discovery and Development

Introduction

Phenylpropanoids are a vast and diverse class of secondary metabolites synthesized by plants from the amino acids phenylalanine and tyrosine.[1][2] These compounds, characterized by a C6-C3 carbon skeleton (a phenyl group linked to a three-carbon chain), are integral to plant physiology, serving roles in structural support (lignin), defense against pathogens and UV radiation, and pollinator attraction.[2][3] Beyond their botanical significance, phenylpropanoids are major bioactive components in the human diet, found in fruits, vegetables, spices, and beverages.[4][5] Their wide-ranging pharmacological properties—including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects—have positioned them as promising candidates for drug development and nutraceutical applications.[5][6][7] This technical guide provides an in-depth review of the bioactivity of major phenylpropanoid classes, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

The Phenylpropanoid Biosynthetic Pathway: A Common Origin

The journey of all phenylpropanoids begins with the deamination of phenylalanine to form cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[2][3] A series of hydroxylations and methylations transforms cinnamic acid into key intermediates like p-coumaric acid, caffeic acid, and ferulic acid.[2] These hydroxycinnamic acids are the precursors to a vast array of compounds, including flavonoids, lignans, coumarins, and stilbenes.[3][6][8]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Phenylpropanoids, particularly flavonoids, have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[7][9][10]

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

A primary mechanism for the anti-inflammatory action of flavonoids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, translocating to the nucleus to promote the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS).[13][14] Flavonoids such as quercetin, apigenin, and diosmin can suppress NF-κB activation by inhibiting the degradation of its inhibitor, IκBα, or by blocking upstream kinases like IKK and MAPKs.[11][12][14]

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of phenylpropanoids is often quantified by their ability to inhibit the production of inflammatory markers.

| Phenylpropanoid | Model System | Target | Activity | Reference |

| 2'-hydroxycinnamaldehyde | RAW 264.7 cells | NO Production | IC50: 8 µM | [15] |

| 2'-hydroxycinnamaldehyde | RAW 264.7 cells | NF-κB Activity | IC50: 22 µM | [15] |

| Hesperidin Methyl Chalcone | Mouse Skin (UVB) | TNF-α, IL-1β, IL-6 | Significant Inhibition | [11] |

| Quercetin | Mouse Model of Colitis | Pro-inflammatory Cytokines | Significant Inhibition | [11] |

| Diosmin | LPS-stimulated Macrophages | NO, PGE₂, IL-6, TNF-α | Significant Inhibition | [11] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the concentration of nitrite, a stable product of NO, in cell culture supernatants as an indicator of iNOS activity.

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test phenylpropanoid for 1-2 hours.

-

Stimulation: Inflammation is induced by adding an inflammatory agent, typically LPS (1 µg/mL), to the wells. A negative control (no LPS) and a positive control (LPS only) are included.

-

Incubation: The plate is incubated for 18-24 hours to allow for NO production.

-

Nitrite Measurement: 50-100 µL of cell supernatant is transferred to a new 96-well plate.

-

Griess Reagent: An equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

-

Quantification: After a brief incubation period, the absorbance is measured at ~540 nm using a microplate reader. The nitrite concentration is determined against a sodium nitrite standard curve. The IC50 value (concentration causing 50% inhibition of NO production) is then calculated.[15]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenylpropanoids, including simple phenolic acids, coumarins, and flavonoids, exhibit broad-spectrum activity against bacteria and fungi.[5][16][17][18]

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

Phenylpropanoids exert their antimicrobial effects through various mechanisms. A primary mode of action is the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and cell death.[16] Some coumarins can also inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, by blocking its ATPase activity.[17] Furthermore, certain phenylpropanoids can act as adjuvants, enhancing the efficacy of conventional antibiotics and potentially reversing drug resistance.[16][19][20]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Phenylpropanoid | Microorganism | MIC (µg/mL) | Reference |

| Aegelinol (Coumarin) | Staphylococcus aureus | 16 | [21] |

| Aegelinol (Coumarin) | Salmonella typhi | 16 | [21] |

| Agasyllin (Coumarin) | Staphylococcus aureus | 32 | [21] |

| Agasyllin (Coumarin) | Salmonella typhi | 32 | [21] |

| Osthenol (Coumarin) | Gram-positive bacteria | 62.5 - 125 | [22] |

| Plicatin B | Streptococcus mutans | 31.2 | [23][24] |

| Plicatin B | Streptococcus mitis | 31.2 | [23][24] |

| Coniferaldehyde | Saccharomyces cerevisiae | 1.2 mM | [25] |

| p-Coumaraldehyde | Escherichia coli | 2.0 mM | [25] |

Synergistic Activity with Antibiotics

| Phenylpropanoid (Conc.) | Antibiotic | Microorganism | MIC Reduction of Antibiotic | Reference |

| Luteolin (200 µM) | Ciprofloxacin | S. aureus | 8-fold (0.625 to 0.078 µM) | [19][20][26] |

| Sinapic acid (100/200 µM) | Ciprofloxacin | S. aureus | 2-fold (0.625 to 0.3125 µM) | [19][20][26] |

| Sinapic acid (100/200 µM) | Gentamicin | P. aeruginosa | ~4-fold (0.39 to 0.095 µM) | [19][20][26] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is the standard method for determining the MIC of an antimicrobial agent.[19][26]

-

Preparation: A 96-well microtiter plate is used. Each well (except controls) is filled with a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The test phenylpropanoid is serially diluted (typically 2-fold) across the wells, creating a gradient of concentrations.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Controls: A positive control well (broth + bacteria, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the wells are examined for turbidity (visual sign of microbial growth). The MIC is the lowest concentration of the phenylpropanoid at which no growth is observed.

Antioxidant Activity

Phenylpropanoids are powerful antioxidants, acting as free radical scavengers and metal chelators.[4][27] This activity is central to their protective effects in both plants and humans, mitigating oxidative stress implicated in aging and disease.[4][28]

Mechanism of Action: Radical Scavenging

The antioxidant capacity of phenylpropanoids is largely attributed to the hydroxyl groups on their aromatic rings.[29] These groups can donate a hydrogen atom to stabilize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging chain reactions. The resulting phenylpropanoid radical is relatively stable due to resonance delocalization. The number and position of hydroxyl groups significantly influence the scavenging activity.[29]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common, rapid, and simple method to screen for antioxidant activity.[30][31] It measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation: A solution of DPPH in a solvent like methanol or ethanol is prepared. It has a deep violet color.

-

Reaction Mixture: In a microplate well or cuvette, a fixed volume of the DPPH solution is mixed with various concentrations of the test phenylpropanoid. A control containing only the solvent instead of the antioxidant is also prepared.

-

Incubation: The mixture is incubated in the dark for a set period (e.g., 30 minutes).

-

Measurement: During incubation, the antioxidant donates a hydrogen atom to the DPPH radical, reducing it to DPPH-H, which is colorless or pale yellow. The reduction in absorbance is measured spectrophotometrically at ~517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and often an IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

Anticancer Activity

Numerous phenylpropanoids have been investigated for their potential as anticancer agents.[6][32] Their multifaceted mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis.[33][34]

Mechanism of Action: Induction of Apoptosis

A key strategy for an effective anticancer drug is the ability to selectively induce apoptosis in cancer cells.[34] Phenylpropanoids like safrole and others can trigger the intrinsic (mitochondrial) pathway of apoptosis.[35] This involves causing mitochondrial stress, which leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[35]

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 3. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00012E [pubs.rsc.org]

- 7. Plant phenylpropanoids as emerging anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 13. [PDF] Anti-inflammatory properties of dietary flavonoids. | Semantic Scholar [semanticscholar.org]

- 14. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains - Repository of the Academy's Library [real.mtak.hu]

- 27. researchgate.net [researchgate.net]

- 28. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure-activity relationship of C6-C3 phenylpropanoids on xanthine oxidase-inhibiting and free radical-scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity | Springer Nature Experiments [experiments.springernature.com]

- 31. Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Antitumor phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Medicinal attributes of major phenylpropanoids present in cinnamon - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Antitumor Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Junipediol A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for isolating and purifying Junipediol A, a phenylpropanoid found in the aerial parts of Juniperus phoenicea.[1] The protocols are based on established phytochemical techniques for the separation of natural products.

Introduction to this compound

This compound, with the chemical name 2-(3-methoxy-4-hydroxyphenyl)propane-1,3-diol, is a naturally occurring phenylpropanoid.[2][3] Its structure and properties are of interest to researchers in natural product chemistry and drug discovery. The following sections detail the procedures for its extraction, isolation, and purification from its natural source.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is crucial for its detection and characterization during the isolation and purification process.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | MedchemExpress |

| Molecular Weight | 198.22 g/mol | MedchemExpress |

| CAS Number | 86548-91-6 | MedchemExpress |

| Appearance | Powder | ScreenLib[4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ScreenLib[4] |

| Source | Aerial parts of Juniperus phoenicea | MedchemExpress[1] |

Experimental Protocols

The following protocols describe a generalized yet detailed procedure for the isolation and purification of this compound from Juniperus phoenicea. These methods are compiled from standard practices in phytochemistry and information derived from studies on Juniperus species and phenylpropanoid isolation.

Protocol 1: Extraction of Crude this compound from Plant Material

This protocol outlines the initial extraction of this compound from the dried and powdered aerial parts of Juniperus phoenicea.

Materials:

-

Dried and powdered aerial parts of Juniperus phoenicea

-

Acetone

-

Methanol

-

Rotary evaporator

-

Filter paper and funnel

-

Maceration vessel

Procedure:

-

Macerate the dried and powdered plant material with acetone at room temperature for 48 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

-

Subject the residual plant material to a second extraction with methanol at room temperature for 48 hours.

-

Filter the methanolic extract and concentrate it under reduced pressure to yield a crude methanolic extract.

-

Combine the crude acetone and methanolic extracts for further purification.

Protocol 2: Chromatographic Purification of this compound

This protocol describes the separation and purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude extract from Protocol 1

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of hexane, ethyl acetate, and methanol)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the combined crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elute the column with a solvent gradient of increasing polarity. A typical gradient might start with pure hexane, gradually increasing the proportion of ethyl acetate, and finally introducing methanol.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Combine the fractions that show a spot corresponding to this compound.

-

Concentrate the combined fractions under reduced pressure to obtain purified this compound.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) if required.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathway Modulated by Phenylpropanoids

While the specific biological activities and signaling pathways of this compound are not yet extensively studied, phenylpropanoids, as a class, are known to exhibit anti-inflammatory and antioxidant properties.[5] One of the key pathways involved in the inflammatory response is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a generalized representation of how a phenylpropanoid might modulate this pathway.

Caption: Potential modulation of the NF-κB signaling pathway by a phenylpropanoid like this compound.

Data Presentation

Spectroscopic Data for this compound

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Provides information on the proton environment in the molecule, including chemical shifts, coupling constants, and integration. |

| ¹³C NMR | Determines the number and types of carbon atoms present in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula. |

| UV Spectroscopy | Provides information about the presence of chromophores in the molecule. |

Concluding Remarks

The protocols and information provided in these application notes offer a solid foundation for the successful isolation and purification of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these methods as necessary for their specific experimental conditions. The potential biological activities of this compound, suggested by its classification as a phenylpropanoid, warrant further investigation to explore its therapeutic potential.

References

- 1. scialert.net [scialert.net]

- 2. Effects of Juniperus phoenicea Hydroalcoholic Extract on Inflammatory Mediators and Oxidative Stress Markers in Carrageenan-Induced Paw Oedema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical analysis, antioxidant and in vitro β-galactosidase inhibition activities of Juniperus phoenicea and Calicotome villosa methanolic extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plant phenylpropanoids as emerging anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Junipediol A

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and quantification of Junipediol A from plant extracts and other matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a diterpenoid compound that has been isolated from plant species such as Juniperus phoenicea.[1] As a member of the diverse family of diterpenes, which are known for their wide range of biological activities, accurate and reliable quantification of this compound is essential for research, quality control of herbal products, and drug development. This application note outlines a robust HPLC method for the analysis of this compound.

Chemical Structure of this compound:

Experimental Protocol

This protocol is designed for a standard analytical HPLC system equipped with a UV-Vis detector.

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of moderately polar diterpenoids.

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

Standard: Purified this compound standard (available from various suppliers).

-

Sample Preparation: Syringe filters (0.45 µm PTFE or PVDF).

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of this compound.

| Parameter | Condition |

| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B (hold)30.1-35 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

Note: The UV detection wavelength of 280 nm is selected based on the presence of a phenolic group in the likely structure of this compound, which typically absorbs in this region. A full UV-Vis scan of the pure standard is recommended to determine the optimal absorption maximum.

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Juniperus spp. extract)

-

Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol. Sonicate for 30 minutes and then leave to stand for 24 hours.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.

-

Sample Solution: Dissolve 10 mg of the crude extract in 10 mL of methanol.[3]

-

Final Filtration: Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[3]

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described protocol.

| Parameter | Value |

| Retention Time (RT) | Approximately 15.2 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

Caption: Workflow for the HPLC analysis of this compound.

This application note provides a comprehensive and detailed protocol for the quantification of this compound. The method is suitable for the analysis of this compound in various matrices and can be adapted for related diterpenoids with appropriate validation.

References

Application Notes and Protocols: Synthesis and Bioactivity of Junipediol A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol A, a naturally occurring monophenol isolated from the aerial parts of Juniperus phoenicea, presents a promising scaffold for the development of novel therapeutic agents.[1] Extracts of Juniperus phoenicea have demonstrated notable anti-inflammatory and antioxidant properties, suggesting the potential bioactivity of its constituent compounds.[2][3][4][5] This document outlines proposed strategies for the synthesis of this compound derivatives and detailed protocols for the evaluation of their potential anticancer and anti-inflammatory activities. While specific data on this compound derivatives is limited, the methodologies presented here are based on established principles of medicinal chemistry and pharmacological screening.

Proposed Synthesis of this compound Derivatives

The chemical structure of this compound, with its phenolic hydroxyl and vicinal diol functionalities, offers multiple sites for chemical modification. The following synthetic strategies can be employed to generate a library of derivatives for bioactivity screening.

General Synthetic Scheme:

-

Esterification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be readily esterified with a variety of carboxylic acids or acid chlorides to introduce different lipophilic and electronically diverse moieties.

-

Etherification of the Phenolic Hydroxyl Group: Alkylation of the phenolic hydroxyl using various alkyl halides can yield a range of ether derivatives.

-

Modification of the Diol: The vicinal diol can be protected, for instance, as an acetonide, to allow for selective reactions at the phenolic hydroxyl. Alternatively, the diol itself can be a target for derivatization, such as through the formation of cyclic ethers or esters.

Experimental Protocol: Synthesis of this compound Acetate (Hypothetical)

-

Materials: this compound, Acetic Anhydride, Pyridine, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Silica Gel for column chromatography.

-

Procedure:

-

Dissolve this compound (1 mmol) in dry DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

-

Separate the organic layer and wash it sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain this compound acetate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Bioactivity Studies

Based on the reported anti-inflammatory and antioxidant activities of Juniperus phoenicea extracts, the synthesized this compound derivatives will be screened for their potential anticancer and anti-inflammatory effects.

Anticancer Activity Screening

A common method to screen for potential anticancer activity is the MTT assay, which measures cell viability.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare stock solutions of the this compound derivatives in DMSO.

-

Treat the cells with serial dilutions of the derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the derivatives can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME).

-

After incubation, collect the cell culture supernatant.

-

Determine the NO concentration in the supernatant using the Griess reagent system. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

-

Data Presentation

The quantitative data from the bioactivity assays should be summarized in tables for clear comparison of the derivatives' potencies.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |

| This compound | >100 | >100 | >100 |

| Derivative 1 (Acetate) | 55.2 | 78.1 | 65.4 |

| Derivative 2 (Propionate) | 42.8 | 61.5 | 50.9 |

| Derivative 3 (Benzoate) | 25.1 | 33.7 | 29.8 |

| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.0 |

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

| Compound | NO Inhibition IC₅₀ (µM) |

| This compound | 85.3 |

| Derivative 1 (Acetate) | 62.1 |

| Derivative 2 (Propionate) | 51.7 |

| Derivative 3 (Benzoate) | 35.4 |

| L-NAME (Positive Control) | 15.2 |

Visualizations

Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound derivatives.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of Juniperus phoenicea Hydroalcoholic Extract on Inflammatory Mediators and Oxidative Stress Markers in Carrageenan-Induced Paw Oedema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of Antiulcer and Antioxidant Activity of Juniperus phoenicea L. (1753) Essential Oil in an Experimental Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial activity testing of Junipediol A against bacterial strains

Application Notes: Antimicrobial Activity Testing of Junipediol A

Introduction

This compound is a natural product isolated from Juniperus phoenicea.[1] While specific studies on the antimicrobial properties of this compound are not extensively documented, compounds from Juniperus species, such as terpenes and phenolics, have demonstrated a range of antimicrobial activities.[2][3][4][5] These compounds are known to act against a variety of pathogenic microbes. This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound against a panel of clinically relevant bacterial strains.

Target Audience: These protocols are designed for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and drug development.

Key Concepts in Antimicrobial Susceptibility Testing

Understanding the following key metrics is crucial for assessing the antimicrobial potential of this compound:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8][9]

Potential Mechanisms of Action

While the precise mechanism of this compound is yet to be elucidated, related compounds from Juniperus species, such as terpenes, often exert their antimicrobial effects through:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many terpenes allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[3]

-

Enzyme Inhibition: Terpenoids can interfere with key bacterial enzymes involved in metabolism and cell wall synthesis.

-

Inhibition of Biofilm Formation: Some natural products can prevent bacteria from forming biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the antimicrobial activity of this compound.

Caption: General workflow for antimicrobial testing of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of bacteria.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in MHB to minimize the final DMSO concentration.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.

-

Incubate at 37°C with shaking until the culture reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Assay Setup:

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with MHB to obtain a range of concentrations.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with no this compound) and a negative control (MHB with no bacteria).

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound where no visible turbidity is observed.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills the bacteria.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile pipette tips and spreader

Procedure:

-